B1577460 Cliotide T12

Cliotide T12

Cat. No.: B1577460
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cliotide T12 is a novel cyclotide, a family of unique macrocyclic peptides characterized by a head-to-tail cyclized backbone and a cystine-knot motif . This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound a promising scaffold for drug design and protein engineering . This compound was discovered in the tropical plant Clitoria ternatea (Fabaceae family) and is one of a panel of cyclotides originating from chimeric precursors that combine elements of albumin-1 and cyclotide domains . In vitro studies indicate that this compound possesses membrane-active properties, demonstrating antimicrobial activity against Escherichia coli and cytotoxicity to HeLa cells . This suggests a mechanism of action involving the disruption of cell membrane integrity, a trait shared by many host-defense cyclotides . Its unique structure and bioactivity profile make this compound a valuable compound for researchers investigating the role of cyclotides in plant defense, exploring novel antimicrobial or anticancer agents, and developing stable peptide-based therapeutics. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Cancer cells

sequence

GIPCGESCVYIPCTVTALLGCSCKDKVCYKN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Cytotoxic Activity (IC₅₀) of this compound and Related Cyclotides

Cyclotide Plant Source Family/Subfamily IC₅₀ (µM) Reference
Cliotide T1 C. ternatea Fabaceae/Bracelet 0.60
This compound C. ternatea Fabaceae/Bracelet 0.78
Cliotide T2 C. ternatea Fabaceae/Möbius 8.00
Chassatide C Chassalia chartacea Rubiaceae/Bracelet 1.00
Cter B C. ternatea Fabaceae/Bracelet 3.50

This compound exhibits moderate cytotoxicity (IC₅₀ = 0.78 µM) compared to Cliotide T1 (IC₅₀ = 0.60 µM) and significantly outperforms Cliotide T2 (IC₅₀ = 8.00 µM). Its activity is comparable to Chassatide C (IC₅₀ = 1.00 µM) from Rubiaceae, highlighting conserved bioactivity across plant families .

Ecological and Evolutionary Context

The ubiquity of cliotides in all C. ternatea tissues contrasts with tissue-specific cyclotide expression in other plants. This widespread distribution suggests a broader defensive role in Fabaceae . Phylogenetically, cliotides form a distinct clade, supporting horizontal gene transfer or convergent evolution as drivers of cyclotide diversification in Fabaceae .

Preparation Methods

Extraction of Cliotide T12 from Plant Material

  • Source Material : Fresh whole Clitoria ternatea plants (~1 kg) are used as the starting material, including all tissues such as leaves, stems, roots, flowers, seeds, and nodules where cliotides are prevalent.

  • Extraction Procedure :

    • The plant material is homogenized with approximately 5 liters of water.
    • The homogenate is incubated at 100 °C for 1 hour to extract heat-stable cysteine-rich peptides (CRPs), including cliotides.
    • After incubation, the mixture is filtered to remove solid debris, yielding an aqueous extract enriched in CRPs.

Initial Purification: Flash Chromatography

  • The aqueous extract is subjected to flash chromatography using a column packed with 150 g of C18 reversed-phase material.
  • The column is washed with 20% ethanol to remove impurities.
  • Elution is performed with 80% ethanol to obtain the CRP-enriched fraction containing cliotides including this compound.

High-Performance Liquid Chromatography (HPLC) Purification

  • Preparative HPLC :

    • The CRP-enriched fraction is concentrated and loaded onto a preparative HPLC system equipped with a C18 Vydac column (250 × 21 mm).
    • Elution is carried out at a flow rate of 8 ml/min with a linear gradient of 0–80% buffer B, where buffer B consists of 100% acetonitrile with 0.05% trifluoroacetic acid (TFA).
    • UV detection is monitored at 220, 254, and 280 nm to track peptide elution.
  • Semi-preparative HPLC :

    • Fractions containing this compound are further purified on a semi-preparative C18 Vydac column (250 × 10 mm) at 3 ml/min using the same gradient conditions.
  • Yield :

    • Approximate yields for this compound are reported around 70 mg per preparation cycle, indicating efficient recovery.

Chemical Modification: S-Reduction and S-Alkylation

  • To analyze and confirm the disulfide connectivity and cysteine residues, this compound undergoes reduction and alkylation steps:
Step Reagents & Conditions Purpose
S-Reduction 20 μg peptide in 100 μl NH4HCO3 buffer (100 mM, pH 7.8) with 10 mM dithiothreitol (DTT), 1 h at 37 °C Reduce disulfide bonds to free thiols
S-Alkylation Addition of 2-fold excess iodoacetamide (IAA), 1 h at 37 °C Alkylate free thiols to prevent re-oxidation
Alternative Alkylation N-ethylmaleimide (NEM) at 50 mM, 15 min at 37 °C Confirm number of cysteine residues via MALDI-TOF MS
Quenching & Purification Immediate injection into C18 HPLC column Stop reaction and purify modified peptides
  • These steps facilitate the detailed structural analysis of this compound and confirm its cystine knot motif.

Structural and Functional Characterization

  • Sequence and Structure :

    • This compound is confirmed as a cyclotide with a cyclic backbone and a cystine knot formed by three disulfide bridges.
    • The precursor protein is a chimera combining cyclotide and Albumin-1 domains, unique to Clitoria ternatea and Fabaceae family plants.
  • Bioactivity :

    • The cyclotide exhibits antimicrobial activity against Escherichia coli and cytotoxicity to HeLa cells, indicating biological relevance of the prepared peptide.
  • Analytical Techniques :

    • MALDI-TOF mass spectrometry is used to verify peptide mass and cysteine alkylation states.
    • Nuclear Magnetic Resonance (NMR) spectroscopy can be applied for three-dimensional structural elucidation due to the peptide’s ordered and constrained nature.

Summary Table of Preparation Steps for this compound

Step Description Key Parameters Outcome/Yield
Plant Material Collection Whole Clitoria ternatea plant (~1 kg) Includes all tissues Raw material
Heat Extraction Homogenization with water, 100 °C for 1 h 5 L water, filtration Aqueous extract with CRPs
Flash Chromatography C18 column with 20% ethanol wash, 80% ethanol elution 150 g C18, GRACE Davison CRP-enriched fraction
Preparative HPLC C18 Vydac column, 0–80% acetonitrile gradient 8 ml/min flow, UV detection at 220/254/280 nm Partially purified cliotides
Semi-preparative HPLC Further purification with same gradient 3 ml/min flow Pure this compound
S-Reduction & Alkylation DTT reduction, IAA or NEM alkylation 37 °C incubation, MALDI-TOF MS analysis Structural confirmation
Yield Approximate recovery ~70 mg per preparation High yield

Research Findings and Notes

  • The preparation method emphasizes the heat stability of cliotides, allowing extraction via boiling water without peptide degradation.
  • The combination of chromatographic techniques ensures high purity suitable for structural and functional studies.
  • The chemical modification steps are critical for confirming the unique cystine knot topology and cyclic nature of this compound, which underpins its stability and bioactivity.
  • The biosynthetic pathway involves a precursor protein with a chimeric structure, suggesting a novel evolutionary mechanism in Fabaceae cyclotides.
  • These preparation protocols facilitate the exploration of this compound as a potential therapeutic agent due to its antimicrobial and cytotoxic properties.

Q & A

Q. How should interdisciplinary teams collaborate to address gaps in this compound’s pharmacological profiling?

  • Answer : Establish roles using ’s collaboration guidelines:
  • Biochemists: Validate peptide stability.
  • Pharmacologists: Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) assays.
  • Data Scientists: Develop machine learning models for toxicity prediction.
    Document workflows in shared repositories to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.